2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a thiazole core substituted with a sulfanyl-linked acetamide group. Key structural attributes include:
- Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur, known for enhancing pharmacological properties such as antimicrobial and anti-inflammatory activity .
- Substituents:
- A 3,4-dimethoxyphenyl carbamoyl group attached to the thiazole’s 4-position, contributing electron-donating effects that may improve solubility and binding interactions.
- A 4-methoxyphenyl acetamide moiety at the sulfanyl terminus, likely influencing metabolic stability and target affinity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-28-17-7-4-14(5-8-17)23-21(27)13-32-22-25-16(12-31-22)11-20(26)24-15-6-9-18(29-2)19(10-15)30-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEPNQJVFIMETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the carbamoyl and methoxy groups. Common reagents used in these reactions include thionyl chloride, methanol, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures. The use of catalysts and optimized reaction conditions further improves the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Influence: Thiazole (target compound) and triazole (KA1-KA15) derivatives exhibit enhanced antimicrobial activity compared to open-chain analogs (e.g., ) due to improved rigidity and binding affinity .
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and metabolic stability but may reduce electrophilic reactivity .
- Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may compromise bioavailability due to reduced solubility .
- Pyridinyl groups () improve antimicrobial activity by facilitating hydrogen bonding with target enzymes .
Antimicrobial Activity:
- The open-chain analog 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shows moderate antimicrobial activity, attributed to the sulfanyl-acetamide motif’s ability to disrupt bacterial membranes .
- Triazole derivatives (KA3, KA4, KA7, etc.) demonstrate superior activity (MIC values <10 µg/mL against E. coli and S. aureus), linked to the triazole ring’s capacity to chelate metal ions in microbial enzymes .
Anti-inflammatory and Antioxidant Activity:
- Triazole derivatives (KA9, KA11, KA14) exhibit significant anti-inflammatory effects (IC₅₀ ~20–30 µM) via inhibition of protein denaturation, outperforming traditional NSAIDs like diclofenac .
- Antioxidant activity in these compounds correlates with electron-withdrawing substituents (e.g., chloro, nitro), which stabilize free radical intermediates .
Biological Activity
The compound 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a thiazole-based derivative with potential therapeutic applications. Its unique structure, featuring a thiazole ring, methoxy groups, and an acetamide moiety, suggests significant biological activity. This article explores its biological effects, mechanisms of action, and potential clinical implications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 457.57 g/mol. The structural components include:
- Thiazole Ring : Contributes to reactivity and interaction with biological targets.
- Methoxy Groups : Enhance solubility and bioavailability.
- Acetamide Moiety : Potentially involved in enzyme interactions.
- Cytochrome P450 Enzyme System : The compound influences the cytochrome P450 enzymes, critical for drug metabolism. This interaction could affect the pharmacokinetics of co-administered drugs.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : It modulates the MAPK signaling pathway, which is essential for cell proliferation and differentiation. This modulation may lead to altered gene expression profiles in target cells.
- Protein Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific protein kinases involved in metabolic pathways, indicating its potential as an anti-cancer agent .
Cytotoxicity and Antitumor Activity
Recent research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this one have shown IC50 values as low as 1.61 µg/mL against certain tumor cell lines, suggesting strong anticancer properties .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy at specific positions on the phenyl ring enhances cytotoxic activity. This relationship emphasizes the importance of structural modifications in developing effective anticancer agents .
Case Studies
- In Vitro Studies : A study involving the compound demonstrated its ability to induce apoptosis in cancer cells through activation of the MAPK pathway. The results indicated that treatment led to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Animal Models : In vivo studies are necessary to further validate the anticancer efficacy of this compound. Early-stage trials have indicated promising results in reducing tumor size in xenograft models.
Potential Applications
Given its biological activity, this compound holds promise for:
- Cancer Therapy : It could serve as a lead compound for developing targeted therapies against cancers influenced by the MAPK pathway.
- Inflammatory Diseases : Its modulatory effects on cellular signaling pathways may also extend to treating inflammatory conditions.
Comparative Analysis
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide?
A multi-step approach is typically employed:
- Step 1 : Condensation of 3,4-dimethoxyphenyl isocyanate with a thiazole precursor to form the carbamoylmethyl-thiazole intermediate.
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using a mercaptoacetamide derivative.
- Step 3 : Final coupling with 4-methoxyphenylacetamide under reflux conditions (e.g., acetic anhydride as a solvent) .
Purification involves recrystallization from ethanol or chromatography. Yield optimization requires precise stoichiometric control and inert atmosphere conditions.
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, thiazole protons at δ 7.1–7.3 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
Q. How can researchers assess solubility and stability for in vitro studies?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, monitored via UV-Vis spectroscopy at λmax ~270 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity for this compound?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) improve efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while toluene minimizes side reactions .
- Design of Experiments (DoE) : Systematic variation of temperature, reaction time, and reagent ratios identifies optimal conditions .
Q. How to design structure-activity relationship (SAR) studies targeting biological activity?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing 4-methoxyphenyl with halogenated or nitro-substituted aryl rings) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- In vitro assays : Prioritize cytotoxicity (MTT assay), enzyme inhibition (IC50 determination), and selectivity profiling against related targets .
Q. How to resolve contradictions in reported biological activity data?
- Replicate experimental conditions : Ensure identical cell lines (e.g., HepG2 vs. HEK293), assay protocols, and compound purity (>95% by HPLC) .
- Meta-analysis : Cross-reference data with PubChem BioAssay entries to identify outliers or assay-specific artifacts .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .
Q. What computational methods enhance reaction design for novel analogs?
- Quantum chemical calculations : Employ Gaussian or ORCA for transition-state modeling and reaction barrier analysis .
- Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict viable synthetic pathways .
- Retrosynthetic tools : Leverage ICSynth (ICReDD) or ASKCOS to deconstruct the molecule into commercially available building blocks .
Q. How to interpret conflicting spectral data (e.g., NMR vs. X-ray)?
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static crystal packing. Compare NOESY (nuclear Overhauser effect) data with crystallographic torsion angles .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting spectral profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
